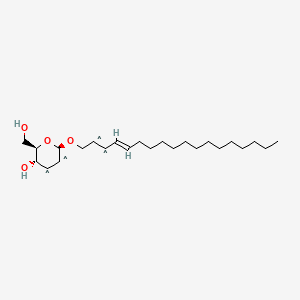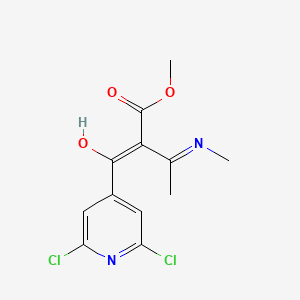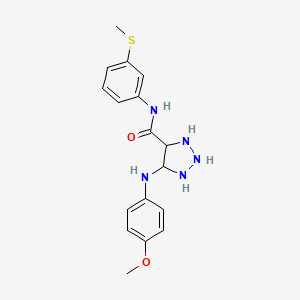![molecular formula C17H18N6O3 B12342275 5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound featuring a pyrazolidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitrophenyl and pyridinyl moieties, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide typically involves multi-step organic reactions
Formation of Pyrazolidine Core: The pyrazolidine core can be synthesized via the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Coupling with Pyridinyl Group: The final step involves the coupling of the pyrazolidine derivative with a pyridinyl aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl and pyridinyl groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazolidine core may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolidine-3,5-dione Derivatives: These compounds share the pyrazolidine core but differ in their functional groups, leading to different chemical properties and applications.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity in oxidation and reduction reactions.
Pyridinyl Derivatives: Compounds containing pyridinyl groups that participate in similar substitution reactions.
Uniqueness
5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitrophenyl and pyridinyl groups in a single molecule allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H18N6O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C17H18N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-9,15-16,20-21H,10H2,1H3,(H,22,24)/b19-11+ |
Clave InChI |
HVXGVQSCGBSBES-YBFXNURJSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1CC(NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES canónico |
CC(=NNC(=O)C1CC(NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)

![2-Bromobenzo[d]thiazole-5-carboxylic acid](/img/structure/B12342225.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12342231.png)


![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)


![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)

